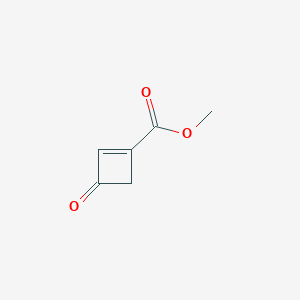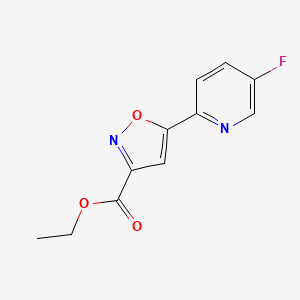
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate is a heterocyclic compound that features both isoxazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The fluoropyridine moiety can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of fluoropyridine analogs .
Applications De Recherche Scientifique
Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate has a broad range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isoxazole ring also contributes to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate: Similar in structure but contains a furan ring instead of a fluoropyridine ring.
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole: Contains a quinoline ring, showing different biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with isoxazole compounds.
Uniqueness: Ethyl 5-(5-fluoropyridin-2-yl)isoxazole-3-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring, which enhances its chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C11H9FN2O3 |
|---|---|
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
ethyl 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-5-10(17-14-9)8-4-3-7(12)6-13-8/h3-6H,2H2,1H3 |
Clé InChI |
CMIJCSUNYXQSBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



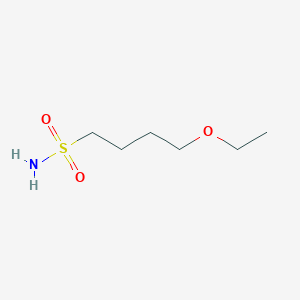
![4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13518159.png)
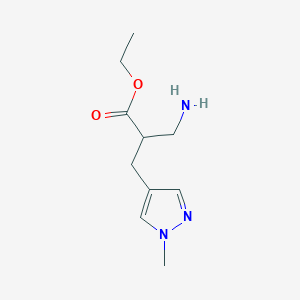
![methyl5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylatedihydrochloride](/img/structure/B13518169.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-amine](/img/structure/B13518171.png)
![1-(2,2-Difluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518177.png)
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide](/img/structure/B13518182.png)
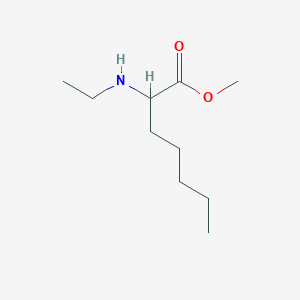
![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)
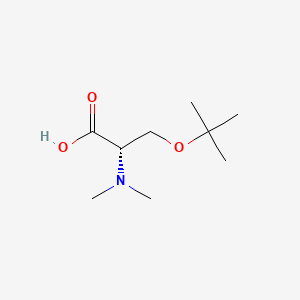

![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
